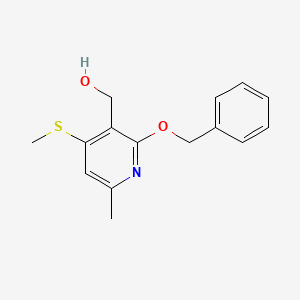
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is a complex organic compound with a unique structure that includes a benzyloxy group, a methylthio group, and a pyridinylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-bromopyridine. This is achieved by adding an aqueous solution of hydrobromic acid to 2-chloro-4-aminopyridine, followed by the addition of molecular bromine . The resulting compound undergoes further reactions to introduce the benzyloxy and methylthio groups, culminating in the formation of the desired pyridinylmethanol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodine monochloride in acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and methylthio positions.
Common Reagents and Conditions
Oxidation: Iodine monochloride in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism and molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-chloropyridine: Shares the pyridine core but lacks the benzyloxy and methylthio groups.
2-Chloro-4-bromopyridine: A precursor in the synthesis of the target compound.
Uniqueness
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(6-methyl-4-methylsulfanyl-2-phenylmethoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C15H17NO2S/c1-11-8-14(19-2)13(9-17)15(16-11)18-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |
InChI Key |
YDCDRNODPAWFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















